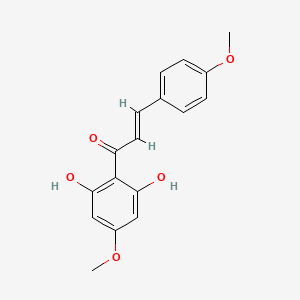

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Description

RN given refers to (E)-isomer; RN for cpd without isomeric designation not available 3/91; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHNEWMDVUHUCV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146849 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94441-99-3 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Bioactive Potential: A Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While research on this specific chalcone (B49325) is emerging, this document consolidates the available data and supplements it with findings on structurally similar analogs to offer a broader perspective on its potential therapeutic applications.

Overview of this compound

This compound is a natural product belonging to the chalcone class of flavonoids. These compounds, characterized by an open-chain α,β-unsaturated ketone core, are widely recognized for their diverse pharmacological properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound is anticipated to confer a unique profile of biological activities. This guide delves into its known antileishmanial effects and explores potential anti-inflammatory, anticancer, and antioxidant properties based on direct evidence and comparative analysis with closely related chalcone derivatives.

Antileishmanial Activity

The most well-documented biological activity of this compound is its potent antileishmanial efficacy. Studies have demonstrated its ability to inhibit the growth of Leishmania amazonensis, the protozoan parasite responsible for cutaneous leishmaniasis.

Quantitative Data: Antileishmanial Efficacy

| Compound | Target Organism | Form | ED50 (µg/mL) | Reference |

| This compound | Leishmania amazonensis | Promastigotes | 0.5 | [1][2] |

| This compound | Leishmania amazonensis | Intracellular Amastigotes | 24 | [1][2] |

Mechanism of Action and Experimental Protocols

In vitro studies have shown that this compound exerts a direct toxic effect on Leishmania parasites.[1] The mechanism does not appear to involve the activation of the host macrophage's nitric oxide metabolism, a common pathway for parasite clearance.[1] Ultrastructural analysis of promastigotes treated with the compound revealed enlarged and disorganized mitochondria, suggesting that mitochondrial dysfunction is a key aspect of its antileishmanial action.[1]

A significant finding is that the encapsulation of this compound in poly(d,l-lactide) nanoparticles enhances its efficacy against intracellular amastigotes and improves its therapeutic outcome in animal models of leishmaniasis.[3][4]

Experimental Protocol: In Vitro Antileishmanial Assay

A typical experimental workflow to determine the antileishmanial activity is as follows:

Anti-inflammatory Activity (Comparative Analysis)

Direct experimental data on the anti-inflammatory properties of this compound is limited. However, extensive research on its close structural analog, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , provides strong indications of its potential in this area.

Quantitative Data: Anti-inflammatory Effects of DHMDC

| Compound | Model | Key Findings | Reference |

| DHMDC | LPS-stimulated RAW 264.7 macrophages | Significantly reduced IL-1β, TNF-α, and nitrite (B80452) levels. | [5][6] |

| DHMDC | Carrageenan-induced inflammation in mice | Reduced neutrophil migration at 3 mg/kg (p.o.). | [5][6] |

Potential Signaling Pathways

Chalcones commonly exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators. While not yet demonstrated for this compound, it is plausible that it shares these mechanisms with other chalcones.

Anticancer Activity (Comparative Analysis)

Quantitative Data: Anticancer Effects of a Structural Isomer

| Compound | Cell Line | IC50 (µM) | Reference |

| 2',4-dihydroxy-4',6'-dimethoxychalcone | MCF-7 (Breast Cancer) | 52.5 | [7] |

| 2',4-dihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 (Breast Cancer) | 66.4 | [7] |

Potential Mechanisms of Action

Chalcones have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and autophagy, and cell cycle arrest. The anticancer activity of chalcones is often linked to their ability to modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Antioxidant and Other Bioactivities (Comparative and Inferred)

The phenolic hydroxyl groups in the structure of this compound suggest a potential for antioxidant activity through free radical scavenging. While direct quantitative data from assays like DPPH or ABTS is not currently available for this specific compound, chalcones, in general, are known for their antioxidant properties.

Furthermore, the dihydro-derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , has been investigated for its potential in ameliorating cognitive impairment in a model of Alzheimer's disease, where it demonstrated acetylcholinesterase (AChE) inhibitory activity and reduced oxidative stress.[8][9][10]

Conclusion and Future Directions

This compound has demonstrated significant potential as an antileishmanial agent, with a clear mechanism of action involving mitochondrial disruption in the parasite. While direct evidence for its anti-inflammatory, anticancer, and antioxidant activities is currently limited, the extensive research on its structural analogs strongly suggests that these are promising areas for future investigation.

For researchers and drug development professionals, this compound represents a valuable lead compound. Future studies should focus on:

-

Comprehensive screening of its activity against a broader range of cancer cell lines and inflammatory models.

-

Quantitative assessment of its antioxidant capacity using standardized assays.

-

Elucidation of the specific signaling pathways it modulates to understand its mechanisms of action.

-

Pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.

The exploration of this and other related chalcones holds considerable promise for the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of In Vitro and In Vivo Antileishmanial Activities of 2′,6′-Dihydroxy-4′-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of in vitro and in vivo antileishmanial activities of 2', 6'-dihydroxy-4'-methoxychalcone by entrapment in poly(D,L-lactide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Isolation, and Characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural origins and methodologies for the isolation and purification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (B600353) (CAS No: 94441-99-3), a polyphenolic compound belonging to the chalcone (B49325) subclass of flavonoids. This guide synthesizes available data on its sources and outlines a generalized experimental protocol for its extraction and characterization, tailored for a scientific audience engaged in natural product chemistry and drug discovery.

Natural Sources

This compound has been identified in a select number of plant species. The primary reported natural sources are detailed below. The limited number of known sources suggests that further phytochemical screening of related plant genera may yield new sources of this compound.

| Plant Species | Family | Reference(s) |

| Cephalotaxus sinensis | Cephalotaxaceae | [1][2][3] |

| Vitex quinata | Lamiaceae | [4] |

| Pityrogramma calomelanos | Pteridaceae | [4] |

Generalized Isolation and Purification Methodology

While specific, detailed isolation protocols for this compound from its natural sources are not extensively published, a robust, generalized methodology can be constructed based on established phytochemical techniques used for isolating structurally similar chalcones from plant matrices. The following protocol is a representative workflow.

Experimental Protocol

2.1. Plant Material Preparation

-

Collection and Identification: Collect the relevant plant parts (e.g., leaves, stems, or inflorescences). Ensure proper botanical identification by a qualified taxonomist.

-

Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area to a constant weight. Once fully dried, pulverize the material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2.2. Solvent Extraction

-

Objective: To create a crude extract containing the target chalcone and other secondary metabolites.

-

Procedure:

-

Perform successive extractions on the powdered plant material (e.g., 500 g) with solvents of increasing polarity. A typical sequence is Hexane -> Dichloromethane (B109758) (DCM) -> Methanol (B129727) (MeOH).[5]

-

Macerate the plant powder in each solvent (e.g., 3 x 2 L for each solvent) at room temperature for a period of 24-48 hours per solvent wash.

-

After each maceration, filter the solvent. Combine the filtrates for each respective solvent.

-

Concentrate the filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude hexane, DCM, and methanol extracts. Chalcones are typically found in medium-polarity extracts like dichloromethane or ethyl acetate (B1210297).[5]

-

2.3. Chromatographic Purification

-

Objective: To isolate the target chalcone from the complex crude extract. This is often guided by bioassay or preliminary TLC analysis.

-

Silica (B1680970) Gel Column Chromatography:

-

Pre-adsorb the most promising crude extract (e.g., the dichloromethane extract) onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed with the same stationary phase in a non-polar solvent (e.g., n-hexane).

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column using a gradient solvent system, gradually increasing polarity. Common mobile phases include n-hexane/ethyl acetate or n-hexane/acetone mixtures, starting with 100% n-hexane and progressively increasing the proportion of the more polar solvent.[5]

-

Collect fractions of a fixed volume (e.g., 25-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., UV light at 254/366 nm and/or an anisaldehyde-sulfuric acid spray reagent).

-

-

Further Purification (if necessary):

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

If purity is insufficient, subject these combined fractions to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, to remove closely related impurities.

-

2.4. Structure Elucidation and Characterization

-

Objective: To confirm the identity and purity of the isolated compound.

-

Methodologies:

-

Mass Spectrometry (MS): Determine the molecular weight and molecular formula. Electrospray ionization (ESI-MS) is commonly used.

-

Nuclear Magnetic Resonance (NMR): Perform ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and assign all proton and carbon signals.

-

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemistry.[6]

-

Spectroscopy: Measure UV-Vis and Infrared (IR) spectra to identify chromophores and functional groups characteristic of the chalcone scaffold.

-

Physicochemical and Spectroscopic Data

The definitive identification of this compound relies on a combination of physical and spectroscopic data.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₇H₁₆O₅ | [4] |

| Molecular Weight | 300.30 g/mol | [4] |

| Monoisotopic Mass | 300.09977 Da | [4] |

| Appearance | Crystalline Solid | [6] |

| Required Spectroscopic Analysis | ¹H NMR, ¹³C NMR, ESI-MS, UV-Vis, IR |

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the processes involved in the isolation and characterization of this compound.

Caption: Generalized workflow for the isolation of this compound.

Caption: Key analytical methods for the structural characterization of the isolated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C17H16O5 | CID 6438580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and molecular structure of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (B600353), a flavonoid compound belonging to the chalcone (B49325) subclass. It details the molecule's chemical and structural properties, summarizes its known biological activities, and provides established experimental protocols for its synthesis and bioactivity assessment. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the therapeutic potential of this and related chalcone structures. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using DOT language scripts.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, is an open-chain flavonoid characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids. The molecule has been identified in various plant species, including Vitex quinata and Pityrogramma calomelanos.[1]

Physicochemical and Crystallographic Data

The fundamental chemical and structural properties of this compound are summarized below. The crystal structure reveals a non-planar molecule where the two phenyl rings are angled at 13.1 degrees relative to each other.[2] The structure is stabilized by two intramolecular hydrogen bonds.[2]

| Property | Value | Reference |

| IUPAC Name | (2E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |

| Synonyms | Gymnogrammene, this compound | [1] |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.30 g/mol | [1] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

| Unit Cell Dimensions | a = 27.903 Å, b = 13.958 Å, c = 7.662 Å | [2] |

| Calculated Density | 1.337 Mg/m³ | [2] |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks / Shifts |

| ¹H NMR | Expected signals for aromatic protons, vinylic protons (α,β-unsaturated system), methoxy (B1213986) group protons, and hydroxyl protons. The two vinylic protons (H-α and H-β) would appear as doublets with a large coupling constant (J ≈ 15 Hz), characteristic of an (E)-alkene. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon (C=O) around 190 ppm, carbons of the two aromatic rings, vinylic carbons, and methoxy group carbons. |

| FTIR (cm⁻¹) | Expected characteristic absorption bands include: a broad peak for O-H stretching (hydroxyl groups) around 3400-3200 cm⁻¹, C-H stretching (aromatic) just above 3000 cm⁻¹, C-H stretching (aliphatic/methoxy) just below 3000 cm⁻¹, a strong C=O stretching (conjugated ketone) around 1650-1630 cm⁻¹, C=C stretching (aromatic and vinylic) in the 1600-1450 cm⁻¹ region, and C-O stretching (ethers) around 1250-1050 cm⁻¹. |

Biological Activities and Mechanisms of Action

Chalcones are a well-documented class of bioactive compounds with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The activity of this compound and its analogs is an active area of investigation.

Anti-inflammatory Activity

Chalcone derivatives are known to exhibit significant anti-inflammatory properties. Studies on related compounds demonstrate that their mechanism often involves the modulation of key inflammatory signaling pathways. For instance, certain chalcones can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages. This suppression is frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

dot

Anticancer Activity

The anticancer potential of various chalcone derivatives has been demonstrated against multiple human cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, related chalcones have been shown to induce apoptosis in liver cancer cells, characterized by chromatin condensation and the appearance of a hypodiploid peak in flow cytometry analysis. The pro-apoptotic mechanism can involve the regulation of Bcl-2 family proteins and the activation of caspases, which are key executioners of the apoptotic process.

dot

Antioxidant Activity

The chalcone structure, particularly the presence of hydroxyl groups on the aromatic rings, is strongly associated with antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions. The antioxidant capacity of chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge this stable free radical.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for performing key biological assays to evaluate its activity.

Synthesis via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed Claisen-Schmidt condensation, a standard method for synthesizing chalcones. A solvent-free "grinding" technique is often cited as an efficient, environmentally friendly alternative.

Materials:

-

2,6-Dihydroxy-4-methoxyacetophenone

-

4-Methoxybenzaldehyde

-

Sodium Hydroxide (NaOH), solid pellets or 10% aqueous solution

-

Ethanol (for conventional method) or Mortar and Pestle (for grinding method)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Deionized Water

-

Ice

Protocol (Grinding Method):

-

Place equimolar amounts of 2,6-Dihydroxy-4-methoxyacetophenone and 4-Methoxybenzaldehyde into a porcelain mortar.

-

Add one pellet of solid NaOH (approximately one equivalent).

-

Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The reaction mixture will typically become a thick, colored paste.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, scrape the solid product from the mortar.

-

Wash the solid with cold deionized water to remove the NaOH catalyst.

-

Isolate the crude chalcone product by suction filtration using a Büchner funnel.

-

For higher purity, the product can be recrystallized from a suitable solvent, such as 95% ethanol.

dot

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom microplates

-

Cultured cells (e.g., a cancer cell line)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or plate reader

Protocol:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL) to separate wells.

-

Initiate Reaction: Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. Include a control well containing only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure is amenable to straightforward synthesis and modification, allowing for extensive structure-activity relationship studies. The documented anti-inflammatory, anticancer, and antioxidant activities of related chalcones provide a strong rationale for further investigation into the specific mechanisms and potential applications of this compound. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this versatile molecule.

References

Preliminary Technical Data Sheet: 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Research, Scientific, and Drug Development Professionals

Chemical Identification

This document provides a technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a naturally occurring chalcone (B49325). Due to a lack of extensive research on this specific molecule, this guide also incorporates data from closely related chalcone derivatives to provide a broader context for its potential biological activities.

| Identifier | Value |

| CAS Number | 20621-49-2 |

| IUPAC Name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

Known Synonyms

-

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

-

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

-

(E)-2',6'-Dihydroxy-4,4'-dimethoxychalcone

-

Gymnogrammene

Synthesis

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of structurally similar chalcones and may require optimization for this specific compound.

Materials:

-

2,6-Dihydroxy-4-methoxyacetophenone

-

4-Methoxybenzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

n-hexane and acetone (B3395972) for elution

Procedure:

-

In a round-bottom flask, dissolve 2,6-Dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-Methoxybenzaldehyde (1 equivalent) in ethanol.

-

To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

The precipitated crude product is then collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by column chromatography on silica gel, using a solvent system such as n-hexane:acetone to elute the desired compound.

-

The structure of the purified product should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Biological Activity and Potential Applications

Potential Anti-Inflammatory Activity

A related dihydrochalcone, 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC), has been shown to possess anti-inflammatory properties.

| Compound | Assay | Cell Line/Model | Observed Effect |

| 2′,6′-dihydroxy-4′-methoxydihydrochalcone | LPS-induced inflammation | Macrophages (RAW 264.7) and neutrophils | Significant reduction in IL-1β, TNF, and nitrite (B80452) levels. |

| 2′,6′-dihydroxy-4′-methoxydihydrochalcone | Carrageenan-induced inflammation | Male Swiss mice | Significant reduction in neutrophil migration. |

Potential Anticancer and Cytotoxic Activity

Various methoxylated chalcones have demonstrated cytotoxic effects against cancer cell lines. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to inhibit breast cancer cell growth.

| Compound | Cell Line | Activity |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Luminal A and triple-negative breast cancer cells | Selective inhibition of proliferation, induction of autophagy and intrinsic apoptosis. |

Asymmetric Catalysis

This compound has been utilized as a substrate in asymmetric catalysis. It can be cyclized to the naturally occurring flavanone, naringenin-4',7-dimethyl ether, with up to 64% enantiomeric excess using cinchona alkaloids as chiral Brønsted base mediators.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related chalcones, it can be hypothesized that it may interact with key inflammatory and cell survival pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Many chalcones exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. A potential mechanism is the inhibition of IκBα phosphorylation, which prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

An In-depth Technical Guide to the Spectroscopic Interpretation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative with potential applications in drug development. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams of key structural features and analytical workflows are also presented to facilitate a deeper understanding of this compound's molecular characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 300.31 | Data not available | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A general method for the synthesis of chalcones is the Claisen-Schmidt condensation.

-

Reaction Setup: 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) (1 equivalent) and 4-methoxybenzaldehyde (B44291) (1 equivalent) are dissolved in ethanol.

-

Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitate is filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to aid in structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization technique.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z range to observe the molecular ion and its fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic data acquisition and interpretation.

Potential Therapeutic Targets of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs in Disease

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones, a class of polyphenolic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and represent a privileged scaffold in medicinal chemistry. They exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic effects. This technical guide focuses on the potential therapeutic targets of a specific natural chalcone (B49325), 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While direct research on this compound is nascent, this document synthesizes the available data and extrapolates its potential mechanisms of action by examining closely related structural analogs. Key therapeutic targets identified through these analogs include critical nodes in the NF-κB and MAPK signaling pathways for inflammation, the intrinsic apoptosis and autophagy pathways in cancer, and the PKA/CREB/MITF pathway in melanogenesis. This guide presents quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers investigating the therapeutic utility of this chalcone family.

Introduction to this compound

This compound is a naturally occurring chalcone that has been isolated from plants such as Vitex quinata and Pityrogramma calomelanos[1]. Structurally, it belongs to the chalcone family, which are aromatic ketones known for their diverse biological activities. While comprehensive mechanistic studies on this specific molecule are limited, research on its structural isomers and related derivatives provides a strong foundation for predicting its potential therapeutic targets. This guide will focus on three primary areas of therapeutic interest: anti-inflammatory, anti-cancer, and anti-melanogenic activities, drawing evidence from the most relevant and well-researched analogs.

The primary analogs discussed in this guide include:

-

2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC): A potent anti-inflammatory and anti-melanogenic isomer.

-

2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC): An isomer with demonstrated anti-cancer properties.

-

4,4'-dimethoxychalcone (B191108) (DMC, parent compound): The non-hydroxylated backbone, studied for its effects on apoptosis and endoplasmic reticulum (ER) stress.

-

2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone (calomelanone): The saturated (dihydro) form of the title compound, studied for its pro-apoptotic effects in breast cancer[2].

Potential Therapeutic Area: Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Chalcones are well-documented modulators of inflammatory signaling. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-6.

Key Signaling Pathways

2.1.1 NF-κB Signaling Pathway In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα)[3]. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes[3][4].

Several chalcone analogs potently inhibit this pathway. For example, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of p65 and reducing the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5].

Caption: NF-κB signaling pathway and point of inhibition by chalcones.

2.1.2 MAPK Signaling Pathway The MAPK family, including ERK, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by upstream signals and phosphorylate transcription factors that control inflammatory gene expression. Studies on 2'-hydroxy-4',6'-dimethoxychalcone show it can suppress the phosphorylation of p38 and JNK, which are positive regulators of inflammation[5]. Interestingly, it was also found to increase the phosphorylation of ERK, which can have anti-inflammatory roles in some contexts[6].

Quantitative Data: Anti-Inflammatory Effects

The inhibitory effects of this compound and its analogs on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells are summarized below.

| Compound Name | Concentration (µM) | % Inhibition of NO Production (relative to LPS control) | Reference |

| This compound (4,4'-DMC) | 20 | ~ 23.1% | [6] |

| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 20 | ~ 83.95% | [6] |

| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | 20 | ~ 79.75% | [6] |

| 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | 10 | ~ 72.58% | [7] |

Potential Therapeutic Area: Anti-Cancer Activity

Chalcones are widely investigated for their cytotoxic effects against various cancer cell lines. The potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of autophagy.

Key Signaling Pathways

3.1.1 Intrinsic (Mitochondrial) Apoptosis The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins (e.g., Bax, Bak) promote MOMP, leading to the release of cytochrome c, while anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) prevent it. Released cytochrome c triggers the activation of a caspase cascade (caspase-9, caspase-3) that executes cell death[8].

The analog 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) induces apoptosis in breast cancer cells by altering the mitochondrial membrane potential and activating caspases 3 and 7[8][9]. Similarly, the parent compound 4,4'-dimethoxychalcone upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1[10].

Caption: Intrinsic apoptosis pathway and modulation by chalcones.

3.1.2 Autophagy and ER Stress Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. DDC has been shown to trigger autophagy in breast cancer cells[8]. The parent compound, 4,4'-dimethoxychalcone, impairs autophagic flux by causing lysosomal dysfunction and simultaneously induces terminal ER stress, evidenced by the upregulation of markers like GRP78, ATF4, and CHOP[10]. This dual action suggests a complex mechanism where the chalcone pushes the cell towards apoptosis.

Quantitative Data: Anti-Cancer Effects

IC50 values indicate the concentration of a compound required to inhibit a biological process by 50%.

| Compound Name | Cell Line | Effect | IC50 Value (µM) | Reference |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | PANC-1 | Cytotoxicity | 10.5 ± 0.8 | [11] |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | MIA PACA2 | Cytotoxicity | 12.2 ± 0.9 | [11] |

| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM | Growth Inhibition | 10.67 | [12] |

| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CEM/ADR5000 | Growth Inhibition | 18.60 | [12] |

Potential Therapeutic Area: Anti-Melanogenic Activity

The regulation of melanin (B1238610) synthesis (melanogenesis) is a key target for dermatological and cosmetic applications. The core pathway involves the transcription factor MITF, which controls the expression of melanogenic enzymes like tyrosinase.

Key Signaling Pathway

Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB enters the nucleus and promotes the transcription of the MITF gene, leading to increased melanin production[6][7].

The highly active isomer, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC), effectively inhibits this pathway by downregulating the phosphorylation of PKA and CREB, leading to reduced MITF expression and decreased tyrosinase activity[6]. In contrast, the title compound, this compound, was found to be ineffective and even slightly stimulatory for melanogenesis at the tested concentration, highlighting how subtle structural changes can dramatically alter biological activity[6][13].

Quantitative Data: Anti-Melanogenic Effects

The effects of chalcone derivatives on melanin content in α-MSH-stimulated B16F10 melanoma cells are presented below.

| Compound Name | Concentration (µM) | Effect on Melanin Content (relative to α-MSH control) | Reference |

| This compound (4,4'-DMC) | 5 | Increase by ~7.7% | [6] |

| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 5 | Decrease by ~32.6% | [6] |

| 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC) | 5 | Decrease by ~18.3% | [6] |

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the therapeutic potential of chalcones.

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is quantified by measuring its absorbance[14][15].

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[15].

-

Incubation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals[9][16].

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[14][16].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide Production Measurement: Griess Assay

This protocol quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide (NO), in cell culture supernatants.

Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light at 540 nm[17][18].

Procedure:

-

Sample Collection: After treating cells (e.g., RAW 264.7 macrophages) with LPS and the test compound for a specified time, collect 50 µL of the culture supernatant from each well.

-

Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) at concentrations ranging from 0 to 100 µM in the same culture medium.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to each 50 µL sample and standard in a new 96-well plate[19].

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protein Expression Analysis: Western Blot for NF-κB Pathway

This protocol details the detection of key proteins (e.g., p-IκBα, total IκBα, nuclear p65) to assess NF-κB pathway activation.

Caption: General workflow for Western blot analysis.

Procedure:

-

Cell Treatment and Lysis: Treat cells as required. For translocation analysis, prepare separate cytoplasmic and nuclear protein extracts using a cell fractionation kit[20]. For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors[3][21].

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis[11].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding[21].

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p65, mouse anti-IκBα) overnight at 4°C. Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Wash three times with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion and Future Directions

The available evidence, primarily from structural analogs, suggests that this compound holds potential as a modulator of key signaling pathways implicated in inflammation and cancer. Its predicted targets include the NF-κB and MAPK pathways, as well as the intrinsic apoptosis machinery. However, direct experimental data on the title compound is sparse and, in the case of melanogenesis, indicates a contrasting activity profile compared to its more potent isomers.

This underscores a critical need for future research:

-

Direct Biological Evaluation: Systematic screening of this compound is required to confirm its activity and potency in anti-inflammatory and anti-cancer assays.

-

Mechanism of Action Studies: Should activity be confirmed, detailed mechanistic studies are needed to identify its direct molecular binding partners and elucidate its effects on the signaling pathways outlined in this guide.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis of a library of related chalcones would clarify the specific structural features (e.g., placement of hydroxyl and methoxy (B1213986) groups) that govern potency and selectivity for different biological targets.

This technical guide provides a foundational framework for researchers to initiate and advance the investigation of this compound as a potential therapeutic agent.

References

- 1. (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C17H16O5 | CID 6438580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Griess Reagent System [promega.com]

- 19. researchgate.net [researchgate.net]

- 20. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antioxidant Properties of Substituted Chalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of naturally occurring polyphenolic compounds, have garnered significant scientific interest due to their diverse pharmacological activities, including potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant potential of various substituted chalcones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the experimental protocols for key antioxidant assays, presents a compilation of quantitative antioxidant activity data, and elucidates the underlying molecular mechanisms of action, with a particular focus on the Nrf2 signaling pathway.

Introduction: Chalcones as Antioxidants

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. This unique structural framework is responsible for their broad spectrum of biological activities. The antioxidant capacity of chalcones is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The presence of hydroxyl and methoxy (B1213986) substituents on the aromatic rings significantly influences their antioxidant potential. These compounds can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Understanding the structure-activity relationships of substituted chalcones is crucial for the rational design of novel and more effective antioxidant agents.

Quantitative Antioxidant Activity of Substituted Chalcones

The antioxidant efficacy of substituted chalcones has been extensively evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as results from the Ferric Reducing Antioxidant Power (FRAP) assay. All IC50 values have been standardized to micromolar (µM) for consistent comparison.

Table 1: DPPH Radical Scavenging Activity of Substituted Chalcones

| Chalcone (B49325) Derivative | IC50 (µM) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 34.21 | [1] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 27.10 | [1] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 11.92 | [1] |

| 2'-hydroxychalcone | 111.48 | [2] |

| 2'-hydroxy-4-methoxychalcone | 125.85 | [2] |

| 2'-hydroxy-3-methoxychalcone | 133.71 | [2] |

| 2',4'-dihydroxychalcone | 104.06 | [2] |

| 2',5'-dihydroxychalcone | 124.87 | [2] |

| 2'-hydroxy-4'-methoxychalcone | 133.71 | [2] |

| 4'-methoxychalcone | 218.22 | [2] |

| 4'-bromochalcone | >348.24 | [2] |

| 3'-bromochalcone | 233.29 | [2] |

| 2'-bromochalcone | 243.73 | [2] |

| 4'-phenylchalcone | >351.65 | [2] |

| JVF3 | 61.4 | [3] |

| Chalcone 6 | 3.78 | [4] |

| Chalcone 7 | 10.06 | [4] |

| Chalcone 12 | 23.73 | [4] |

| Guaiacyl-substituted derivative 4a | 186 | [5] |

| Guaiacyl-substituted derivative 4c | 39 | [5] |

| Guaiacyl-substituted derivative 4e | 46 | [5] |

| Catechol derivative 18a-c | Strong Activity | [6] |

Table 2: ABTS Radical Scavenging Activity of Substituted Chalcones

| Chalcone Derivative | IC50 (µM) | Reference |

| JVC1 | 85.3 | [3] |

| JVC3 | 53.76 | [3] |

| JVC4 | 50.34 | [3] |

| JVC5 | 83.15 | [3] |

| JVF2 | 89.12 | [3] |

| 3-methoxy-4-hydroxy-substituted chalcones 19a-c | Favorable Activity | [6] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Chalcones

| Chalcone Derivative | Result | Reference |

| Chalcone 6 | High Reducing Power | [4] |

| Chalcone 7 | High Reducing Power | [4] |

| Chalcone 12 | High Reducing Power | [4] |

| 2'-hydroxychalcone | Reducing Power (Absorbance at 10 µg/mL): 0.012 | [7] |

| 2'-hydroxy-4-methoxychalcone | Reducing Power (Absorbance at 10 µg/mL): 0.011 | [7] |

| 2',6'-dihydroxy-3-methoxychalcone | Reducing Power (Absorbance at 10 µg/mL): 0.016 | [7] |

| Cadmium complex of 4-ethoxy-2''-hydroxychalcone | Notable activity (11.63 µM at 10 µg/mL) | [8] |

Experimental Protocols

This section provides detailed methodologies for the three key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction. The change in absorbance is measured spectrophotometrically at 517 nm.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Substituted chalcone solutions of varying concentrations

-

Ascorbic acid (positive control)

-

Methanol (or other suitable solvent)

Procedure:

-

Prepare a series of dilutions of the substituted chalcone and ascorbic acid in the chosen solvent.

-

In a 96-well microplate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Caption: DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Substituted chalcone solutions of varying concentrations

-

Trolox (positive control)

-

Ethanol (B145695) or phosphate (B84403) buffer (for dilution)

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the substituted chalcone and Trolox.

-

In a 96-well microplate, add 10 µL of each dilution to respective wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

References

- 1. 2'-Hydroxy-4'-Methoxychalcone | C16H14O3 | CID 5380645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',4'-Dihydroxychalcone | CAS:1776-30-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2'-Hydroxy-3-methoxychalcone | C16H14O3 | CID 5840229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2′,5′-Dihydroxychalcone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Anticancer Effects of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its Analogs on Breast Cancer Cell Lines: A Technical Guide

Disclaimer: This technical guide addresses the anticancer effects of chalcones on breast cancer cell lines. While the primary topic of interest is 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a thorough review of the scientific literature reveals a notable scarcity of specific studies on its bioactivity in this context. However, substantial research is available for its close structural analog, the dihydrochalcone (B1670589) derivative Calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone) , and the isomeric chalcone (B49325) 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC) . This document will therefore focus on the well-documented anticancer effects of these two compounds to provide a comprehensive understanding of the potential mechanisms of this chemical class for researchers, scientists, and drug development professionals.

Executive Summary

Chalcones, a class of natural compounds, have garnered significant interest in oncology for their potential as anticancer agents. This guide provides a detailed overview of the cytotoxic and mechanistic effects of Calomelanone and DDC on human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cell lines. The data presented herein summarizes the key findings on their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary

The cytotoxic effects of Calomelanone and DDC have been quantified in several studies. The following tables summarize the key findings, including IC50 values and effects on cell cycle distribution and mitochondrial membrane potential.

Table 1: Cytotoxicity (IC50) of Chalcone Analogs in Breast Cancer and Non-Tumorigenic Cell Lines

| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |

| Calomelanone | MDA-MB-231 | > 200 | 24 hours | [1] |

| Calomelanone | MCF-7 | > 200 | 24 hours | [1] |

| DDC | MDA-MB-231 | 66.4 | Not Specified | [2] |

| DDC | MCF-7 | 52.5 | Not Specified | [2] |

| DDC | MCF-12F (Non-tumorigenic) | 232.8 | Not Specified | [2] |

Note: The IC50 values for Calomelanone were reported as being less toxic than its related compound 1 in the cited study, with IC50 values exceeding 200 µM at 24 hours.

Table 2: Effect of DDC on Cell Cycle Distribution in Breast Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Reference |

| MCF-7 | DDC (IC50) | 65.7 | 24.1 | [3] |

| MDA-MB-231 | DDC (IC50) | 62.5 | 28.7 | [3] |

Table 3: Effect of DDC on Mitochondrial Membrane Potential (Δψm)

| Cell Line | Treatment | % of Cells with Depolarized Δψm | Reference |

| MCF-7 | DDC | 58 | [2] |

| MDA-MB-231 | DDC | 70 | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the studies of Calomelanone and DDC.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) and non-tumorigenic cells (MCF-12F) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4][5]

-

Compound Treatment: The cells are treated with various concentrations of the chalcone compounds or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol).[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance is measured at 630 nm and subtracted from the 570 nm readings.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the chalcone compounds at the desired concentrations for the specified time.[1][7]

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[7]

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the chalcone compounds, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[8]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

-

Protein Extraction: After treatment with the chalcone compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or signaling pathways).

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these chalcone analogs are mediated through the modulation of several key signaling pathways.

Induction of Apoptosis

Both Calomelanone and DDC have been shown to induce apoptosis in breast cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DDC has been observed to alter the mitochondrial outer membrane potential, a key event in the intrinsic apoptosis pathway.[2] A related dihydrochalcone has been shown to induce the activation of caspase-3, -8, and -9, indicating the involvement of both pathways.[1]

Caption: Intrinsic apoptosis pathway induced by chalcone analogs.

Cell Cycle Arrest

DDC induces cell cycle arrest primarily at the G0/G1 phase in both MCF-7 and MDA-MB-231 cells.[3] This is a common mechanism for anticancer agents to inhibit cell proliferation. Some studies on related chalcones also show an arrest at the G2/M phase.[8]

Caption: Chalcone-induced G0/G1 cell cycle arrest.

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. It is often dysregulated in breast cancer.[9][10] DDC has been shown to trigger autophagy, a process that is negatively regulated by the mTOR signaling pathway.[3] Furthermore, a related chalcone has been demonstrated to inhibit the PI3K/Akt/mTOR pathway.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcone analogs.

Experimental Workflow Overview

The general workflow for investigating the anticancer effects of chalcone compounds on breast cancer cell lines is depicted below.

Caption: General experimental workflow for studying chalcone anticancer effects.

Conclusion and Future Directions

The available evidence strongly suggests that chalcones, exemplified by Calomelanone and DDC, exhibit significant anticancer properties against breast cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key survival pathways like PI3K/Akt/mTOR. While specific data for this compound is currently lacking, the findings for its close analogs provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

-

Synthesizing and evaluating the specific anticancer effects of this compound on a panel of breast cancer cell lines.

-

Conducting in-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

-

Performing in vivo studies using animal models to assess the efficacy and safety of these chalcones as potential breast cancer therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and future potential of this promising class of compounds in the fight against breast cancer.

References

- 1. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Deciphering the role of PI3K/Akt/mTOR pathway in breast cancer biology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract